Lipophilicity Tuning: LogP Comparison with Lauroyl Chloride (Saturated Analog) and 10-Undecenoyl Chloride (Shorter Unsaturated Analog)
The octanol‑water partition coefficient (LogP) of 11‑dodecenoyl chloride is 4.45, which is 0.22 log units lower than that of its saturated C₁₂ analog lauroyl chloride (LogP 4.67) and 0.39 log units higher than that of the one‑carbon‑shorter 10‑undecenoyl chloride (LogP 4.06) [1][2]. This intermediate hydrophobicity arises from the combination of chain length and the terminal double bond and directly influences membrane‑partitioning behavior and organic‑phase extractability in biphasic syntheses.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 4.45 (11-Dodecenoyl chloride, C₁₂H₂₁ClO) |
| Comparator Or Baseline | Lauroyl chloride: LogP 4.67; 10-Undecenoyl chloride: LogP 4.06 |
| Quantified Difference | ΔLogP = −0.22 (vs. lauroyl chloride); +0.39 (vs. 10-undecenoyl chloride) |
| Conditions | Computed/predicted LogP values from authoritative compound databases |
Why This Matters
For lipidic prodrug design or membrane‑biophysics studies, a 0.2–0.4 LogP shift can substantially alter bilayer partitioning and pharmacokinetic profiles; 11‑dodecenoyl chloride provides a precisely tuned hydrophobicity not achievable with the saturated or shorter-chain alternatives.
- [1] Molbase. Lauroyl chloride – LogP 4.67270. Available at: https://m.molbase.cn View Source
- [2] YunbangChem. 10‑Undecenoyl chloride – Partition coefficient (LogP) 4.0586. Available at: https://www.yunbangchem.com View Source
